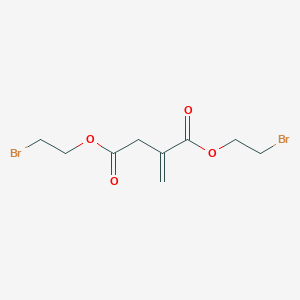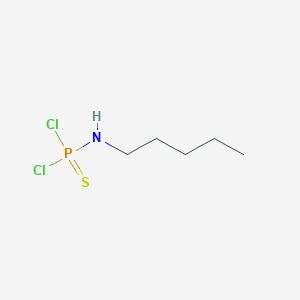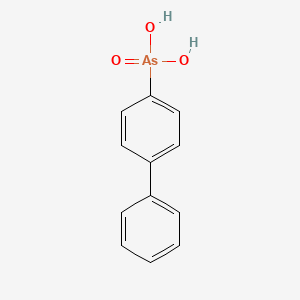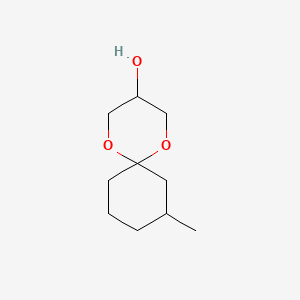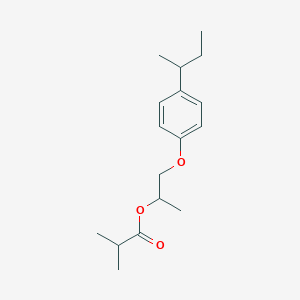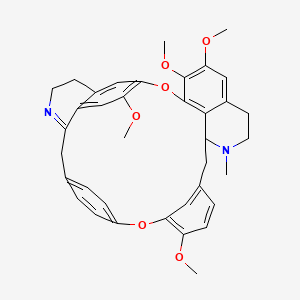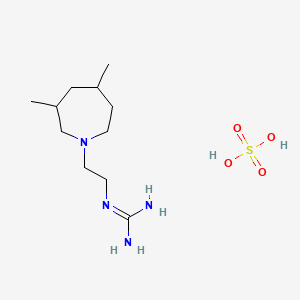
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-3,5-dimethyl-1H-azepin-1-yl group attached to an ethylguanidine moiety, and it is typically encountered as a sulfate salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-3,5-dimethyl-1H-azepin-1-yl intermediate, followed by its reaction with ethylguanidine. The final product is obtained by treating the intermediate with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It can be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1H-azepine derivatives: These compounds share a similar hexahydro-azepine core but differ in their substituents.
Ethylguanidine derivatives: Compounds with ethylguanidine moieties that exhibit similar reactivity and applications.
Uniqueness
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate stands out due to its unique combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
2779-54-6 |
|---|---|
Molekularformel |
C11H26N4O4S |
Molekulargewicht |
310.42 g/mol |
IUPAC-Name |
2-[2-(3,5-dimethylazepan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H24N4.H2O4S/c1-9-3-5-15(8-10(2)7-9)6-4-14-11(12)13;1-5(2,3)4/h9-10H,3-8H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI-Schlüssel |
FAMDRDZZQOMKJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC(C1)C)CCN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



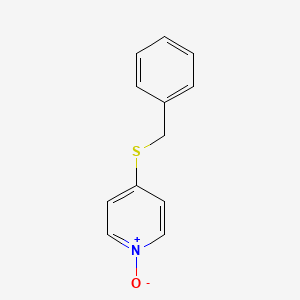
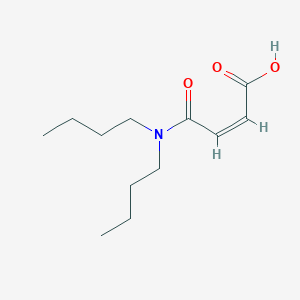
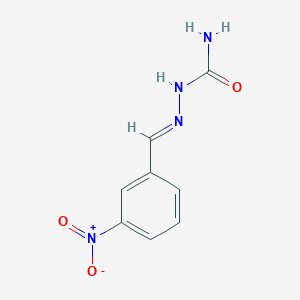

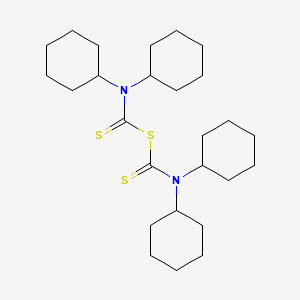
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
